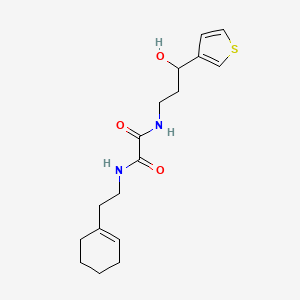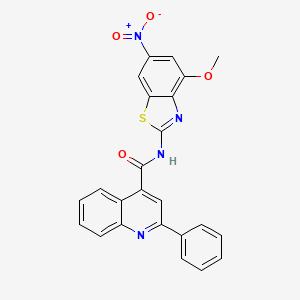
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MNQ and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on compounds structurally related to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide focuses on synthesis and characterization, aiming to explore their potential pharmacological activities and structure-activity relationships. Studies such as the one by Rahman et al. (2014) on quinazoline derivatives demonstrate the exploration of hybrid molecules for their diuretic and antihypertensive properties, highlighting the importance of structural modifications for enhancing biological activity Rahman et al., 2014.
Antimicrobial and Antifungal Activities
Compounds with structures similar to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide have been investigated for their antimicrobial and antifungal activities. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, assessing their potential against various bacterial and fungal strains, indicating the chemical structure's role in targeting microbial pathogens Patel & Patel, 2010.
Anticancer Properties
Explorations into anticancer applications are significant, with various derivatives showing promise in inhibiting cancer cell growth. The synthesis and cytotoxic activity evaluation of benzothiazole derivatives, as discussed by Yoshida et al. (2005), highlight the potential of these compounds in developing new antitumor agents based on modifications of the chemical structure for improved efficacy and selectivity Yoshida et al., 2005.
Antioxidant Activity
The search for new antioxidants is a critical area of research, with compounds such as N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide derivatives being evaluated for their antioxidative potential. Cindrić et al. (2019) synthesized benzimidazole/benzothiazole-2-carboxamides to study their antioxidative capacity, showing the impact of structural elements on their efficacy as antioxidants Cindrić et al., 2019.
Catalytic and Chemical Transformations
The compound and its derivatives are also studied for their roles in catalytic and chemical transformations. Bernando et al. (2015) investigated oxo-rhenium complexes containing heterocyclic ligands for the reduction of aldehydes, showcasing the compound's utility in facilitating chemical reactions under various conditions Bernando et al., 2015.
Eigenschaften
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4S/c1-32-20-11-15(28(30)31)12-21-22(20)26-24(33-21)27-23(29)17-13-19(14-7-3-2-4-8-14)25-18-10-6-5-9-16(17)18/h2-13H,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBTULHSXWDCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


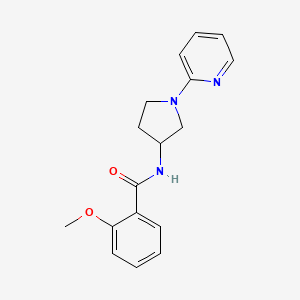
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide](/img/structure/B2937653.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2937657.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2937660.png)

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2937662.png)

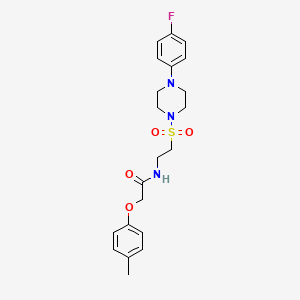
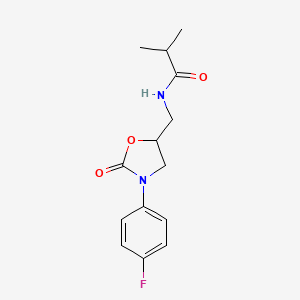
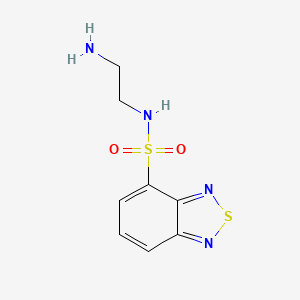
![N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2937669.png)
